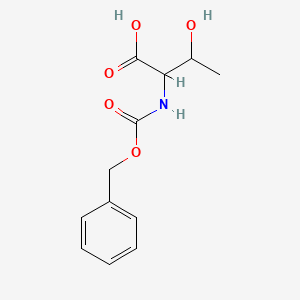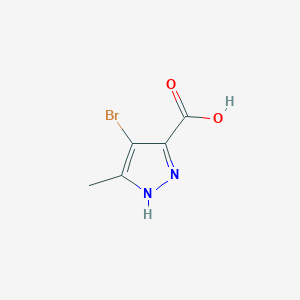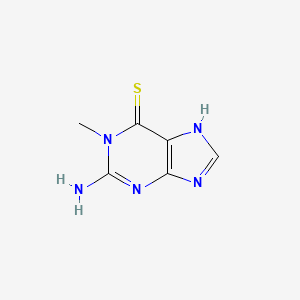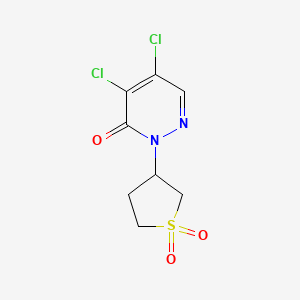
1,1'-Binaphthalene, 2,2'-diiodo-
Descripción general
Descripción
1,1’-Binaphthalene, 2,2’-diiodo- is a compound with the molecular formula C20H12I2 . It is a solid that is nearly insoluble in water but soluble in organic solvents .
Synthesis Analysis
The synthesis of 1,1’-Binaphthalene, 2,2’-diiodo- involves a palladium-assisted phosphonation step . Another method involves a tandem Heck reaction with methyl acrylate .Molecular Structure Analysis
The molecular structure of 1,1’-Binaphthalene, 2,2’-diiodo- is characterized by two naphthalene rings connected at the 1 and 1’ positions, with iodine atoms at the 2 and 2’ positions . The InChI code for this compound is InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15 (13)19 (17)20-16-8-4-2-6-14 (16)10-12-18 (20)22/h1-12H .Chemical Reactions Analysis
The UV and CD spectra of ®-(+)-2,2‘-diiodo-1,1‘-binaphthalene show an unexpectedly large value of the wavelength splitting between the two main bands, resulting from the exciton coupling of 1 B b transitions .Physical And Chemical Properties Analysis
1,1’-Binaphthalene, 2,2’-diiodo- has a molecular weight of 506.1 g/mol . It has a XLogP3-AA value of 7.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 505.90285 g/mol . The topological polar surface area of the compound is 0 Ų .Aplicaciones Científicas De Investigación
Synthesis of Macrocyclic Diazene
“1,1’-Binaphthalene, 2,2’-diiodo-” undergoes a tandem Heck reaction with methyl acrylate to afford methyl 2- (7H-dibenzo [c,g]fluoren-7-ylidene)acetate . This is a key step in the synthesis of macrocyclic diazene with a binaphthalene unit attached via an acrylamide linker . This compound exhibits remarkable changes in CD spectra due to reversible (E/Z) isomerisation of N=N diazene bonds upon irradiation at 365/465 nm .
Building Blocks for Transition-Metal Ligands
1,1’-Bi-2-naphthylamine (BINAM) and its derivatives, which can be synthesized from “1,1’-Binaphthalene, 2,2’-diiodo-”, are widely used as building blocks for transition-metal ligands . These ligands play a crucial role in many chemical reactions, including catalysis.
Organocatalysts
In addition to serving as building blocks for transition-metal ligands, BINAM and its derivatives are also used as organocatalysts . Organocatalysts are small organic molecules that can accelerate chemical reactions, offering an alternative to traditional catalysts that are often based on precious metals.
Chiroptical Materials for Fluorescence Sensing
BINAM and its derivatives are used as chiroptical materials for fluorescence sensing . These materials can emit light in response to certain stimuli, making them useful for detecting specific substances or conditions.
Synthesis of Proline Derivatives
“1,1’-Binaphthalene, 2,2’-diiodo-” can be used in the synthesis of proline derivatives . For example, it can be coupled with the acyl chloride derived from Fmoc-l-proline, and deprotected with piperidine to prepare certain proline derivatives .
Memory Devices
The macrocyclic diazene synthesized from “1,1’-Binaphthalene, 2,2’-diiodo-” can be used in memory devices . The reversible (E/Z) isomerisation of N=N diazene bonds upon irradiation at specific wavelengths allows the material to switch between different states, which can be used to represent binary data .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that binaphthalene derivatives are often used in enantioselective catalysis , suggesting that they may interact with a variety of molecular targets to induce stereochemical changes.
Mode of Action
For instance, 2,2’-Diiodo-1,1’-binaphthalene can undergo a tandem Heck reaction with methyl acrylate to afford methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate .
Pharmacokinetics
It is known that the compound has a molecular weight of 5061 g/mol
Result of Action
It is known that binaphthalene derivatives can undergo various chemical reactions, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under nitrogen, protected from light, and at a temperature of 4°c .
Propiedades
IUPAC Name |
2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPPDFSBAVQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456422 | |
| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Binaphthalene, 2,2'-diiodo- | |
CAS RN |
86688-07-5, 76905-80-1 | |
| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Acetonitrile, 2-[(2-furanylmethyl)thio]-](/img/structure/B3430795.png)

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)


